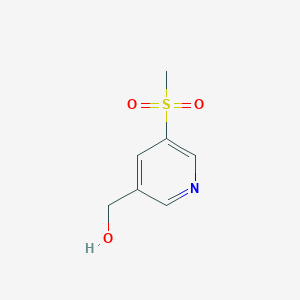
Dichloro(1,10-phenanthroline)zinc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro(1,10-phenanthroline)zinc is a coordination compound where zinc is bonded to two chlorine atoms and a bidentate ligand, 1,10-phenanthroline
準備方法
Synthetic Routes and Reaction Conditions
Dichloro(1,10-phenanthroline)zinc can be synthesized through the reaction of zinc chloride with 1,10-phenanthroline in an appropriate solvent. The reaction typically involves dissolving zinc chloride in a solvent such as ethanol or methanol, followed by the addition of 1,10-phenanthroline. The mixture is then stirred and heated to facilitate the formation of the complex. The resulting product is usually isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
Dichloro(1,10-phenanthroline)zinc can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other ligands, such as phosphines or amines, under suitable conditions.
Oxidation and Reduction Reactions: The zinc center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The 1,10-phenanthroline ligand can coordinate with other metal centers, forming polynuclear complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines, amines, and other nucleophiles. These reactions typically occur in polar solvents like ethanol or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the zinc center.
Coordination Reactions: Additional metal salts and coordinating solvents are used to facilitate the formation of polynuclear complexes.
Major Products Formed
Substitution Reactions: Products include new zinc complexes with different ligands.
Oxidation and Reduction Reactions: Products include zinc complexes with altered oxidation states.
Coordination Reactions: Products include polynuclear zinc complexes with multiple metal centers.
科学的研究の応用
Dichloro(1,10-phenanthroline)zinc has several scientific research applications:
作用機序
The mechanism of action of dichloro(1,10-phenanthroline)zinc involves its ability to coordinate with other molecules through its zinc center and 1,10-phenanthroline ligand. This coordination can alter the electronic properties of the compound, making it an effective catalyst or a useful material in various applications. The zinc center can also participate in redox reactions, further enhancing its versatility .
類似化合物との比較
Similar Compounds
- Dichloro(2,9-dimethyl-1,10-phenanthroline)zinc
- Dichloro(4,7-dimethyl-1,10-phenanthroline)zinc
- Dichloro(4,7-dibromo-1,10-phenanthroline)zinc
Uniqueness
Dichloro(1,10-phenanthroline)zinc is unique due to its specific ligand structure, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly effective in certain catalytic and material science applications .
特性
分子式 |
C12H8Cl2N2Zn |
|---|---|
分子量 |
316.5 g/mol |
IUPAC名 |
dichlorozinc;1,10-phenanthroline |
InChI |
InChI=1S/C12H8N2.2ClH.Zn/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 |
InChIキー |
CXONNWOFFVKDLI-UHFFFAOYSA-L |
正規SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Zn]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


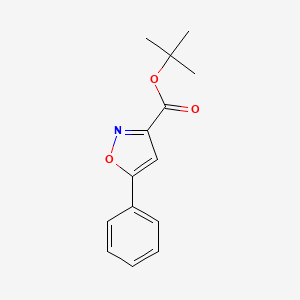
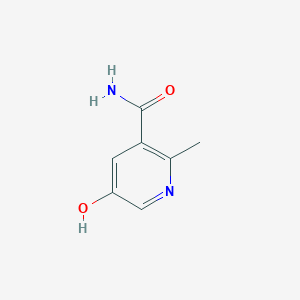

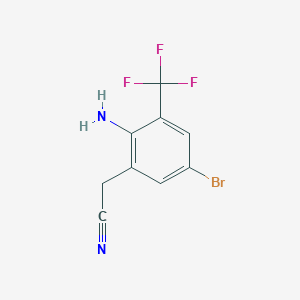
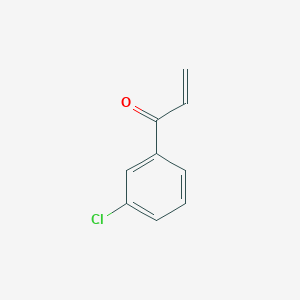
![1,3,5,7-Tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13131771.png)
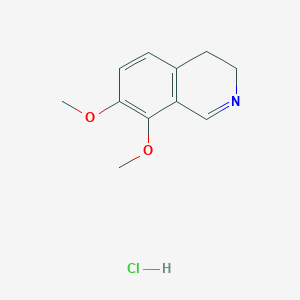
![5-Trimethylsilanylethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13131779.png)
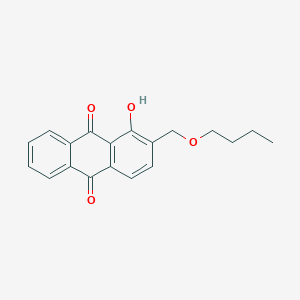
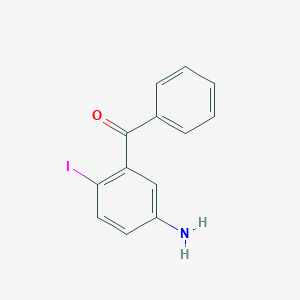

![(1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one](/img/structure/B13131800.png)
